Majonoside R1 is a member of the ocotillol-type ginsenosides, which are a subclass of dammarane-type triterpenoid saponins. These compounds are primarily derived from various species of the Panax genus, particularly Panax notoginseng and Panax ginseng. Majonoside R1 features a unique five-membered epoxy ring at the C-20 position, a characteristic that distinguishes it from other ginsenosides.
Majonoside R1 is predominantly extracted from the roots of Panax notoginseng, a traditional medicinal herb used in East Asian medicine. This plant is known for its numerous health benefits, including anti-inflammatory and antioxidant properties. The extraction of majonoside R1 typically involves specialized techniques to isolate the compound while preserving its structural integrity.
Majonoside R1 belongs to the ocotillol subgroup of ginsenosides, which includes other compounds such as majonoside R2 and pseudoginsenoside F11. These compounds are categorized based on their structural features and biological activities, with ocotillol-type ginsenosides being recognized for their distinct pharmacological profiles.
Synthesis of majonoside R1 can be achieved through both natural extraction and synthetic methods. The natural extraction process involves:
In synthetic approaches, techniques such as semisynthesis may be utilized, where precursors derived from other ginsenosides undergo chemical modifications to yield majonoside R1.
The synthesis often involves steps like acetylation, oxidation, and hydrolysis, which modify the sugar moieties attached to the core structure of the ginsenoside. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structure and purity of majonoside R1.
Majonoside R1 has a complex molecular structure characterized by:
The molecular formula of majonoside R1 is , with a molecular weight of approximately 530.7 g/mol. Spectroscopic data obtained from NMR and MS provide detailed insights into its structural configuration.
Majonoside R1 undergoes various chemical reactions that can alter its structure and biological activity:
These reactions are typically carried out under controlled conditions using reagents like acids or bases, with careful monitoring of temperature and pH to optimize yields.
The mechanism by which majonoside R1 exerts its biological effects involves several pathways:
Research indicates that majonoside R1 exhibits significant anti-inflammatory effects in vitro, with studies demonstrating its ability to inhibit pro-inflammatory cytokines in cell cultures.
Relevant analyses often involve chromatographic techniques to determine purity and concentration in formulations.
Majonoside R1 has several scientific applications:
Research continues into optimizing extraction methods and understanding the full range of biological activities associated with majonoside R1, paving the way for innovative applications in health and wellness industries.
Majonoside-R1 (M-R1) is an ocotillol-type saponin predominantly found in the Vietnamese ginseng complex, specifically within two taxonomically distinct variants: Panax vietnamensis var. vietnamensis (PVV) and Panax vietnamensis var. fuscidiscus (PVF). PVF, discovered in Lai Châu Province (Vietnam) and Yunnan (China), accumulates M-R1 as a dominant ginsenoside, contrasting sharply with PVV (endemic to the Ngọc Linh massif), where M-R1 occurs only minimally. Untargeted metabolomics profiling of 42 PVF and 12 PVV roots quantified this divergence: M-R1 abundance in PVF was 6.8-fold higher than in PVV, positioning it among six PVF-specific chemical markers [7]. This chemotypic divergence is attributed to ecological adaptations—PVF thrives at higher altitudes (>2,000 m) with distinct soil microbiota, while PVV occupies lower elevations (1,500–1,800 m). Such environmental pressures drive differential expression of terpenoid backbone biosynthesis genes, funneling metabolic flux toward M-R1 in PVF [3] [7].
Table 1: Chemotypic Differentiation of M-R1 in Panax vietnamensis Variants
Variety | Geographic Origin | Altitude Range | M-R1 Content (Relative Abundance) | Key Co-Occurring Saponins |
---|---|---|---|---|
P. vietnamensis var. fuscidiscus (PVF) | Lai Châu (Vietnam), Yunnan (China) | >2,000 m | ++++ (High) | Vinaginsenoside R2, Notoginsenoside R4 |
P. vietnamensis var. vietnamensis (PVV) | Kon Tum/Quảng Nam (Vietnam) | 1,500–1,800 m | + (Trace) | Majonoside R2, Vinaginsenoside R13 |
M-R1 biosynthesis follows the conserved mevalonate (MVA) pathway for triterpenoid skeleton assembly but diverges at post-cyclization modification steps specific to ocotillol-type saponins. The process initiates with cytosolic acetyl-CoA condensation, yielding the C30 precursor 2,3-oxidosqualene. Cyclization by dammarenediol synthase (DDS) produces dammarenediol-II, the foundational scaffold for ocotillols. A cytochrome P450 monooxygenase (CYP716A subfamily) then catalyzes hydroxylation at C-20, generating protopanaxadiol (PPD). Crucially, ocotillol-type biosynthesis branches from PPD via epoxidation at C-20/C-22, forming a characteristic tetrahydrofuran ring—a signature structural feature of M-R1 [4] [8]. Subsequent glycosylation by UDP-glycosyltransferases (UGTs) attaches a glucose moiety to the C-3 hydroxyl group. Specifically, UGT94 subfamily enzymes transfer UDP-glucose to the aglycone, yielding M-R1’s final structure: 20(S),24(R)-epoxy-dammarane-3β,12β,25-triol 3-O-β-D-glucopyranoside [4] [7].
Table 2: Key Enzymatic Steps in Majonoside-R1 Biosynthesis
Step | Enzyme Class | Gene Family | Reaction Catalyzed | Product |
---|---|---|---|---|
1. Triterpene cyclization | Oxidosqualene cyclase | DDS | Cyclizes 2,3-oxidosqualene | Dammarenediol-II |
2. C-20 Hydroxylation | Cytochrome P450 | CYP716A | Hydroxylates dammarenediol-II | Protopanaxadiol (PPD) |
3. Epoxy ring formation | P450 epoxidase | CYP725A* | Oxidizes C-20/C-22 of PPD | Ocotillol aglycone |
4. Glucosylation | Glycosyltransferase | UGT94 | Transfers glucose to C-3-OH | Majonoside-R1 |
Note: Putative CYP725A involvement inferred from transcriptomic co-expression patterns [6] [8]
Genomic studies of PVF reveal that M-R1 accumulation correlates with tandem gene duplication in the CYP716 and UGT loci. The P. vietnamensis genome (3.0 Gb, 79,374 genes) harbors three squalene monooxygenase (SQE) isozymes and 14 CYP716 paralogs, with CYP716A47v2 exhibiting 18-fold higher expression in PVF roots versus PVV. This isoform preferentially oxidizes dammarenediol-II toward ocotillol intermediates rather than PPD/PPT-type saponins [6]. Similarly, UGT94K2 and UGT94K4 show PVF-specific induction, glycosylating ocotillol aglycones at C-3 with 92% substrate specificity. Elicitors like methyl jasmonate (MeJA) upregulate these genes via JAZ-repressor degradation, activating transcription factors (e.g., bHLH18, MYC2) that bind promoter elements of CYP716A47v2 and UGT94K4 [6] [8]. Hairy root cultures transformed with Agrobacterium rhizogenes overexpressing CYP716A47v2 yielded a 2.3-fold increase in M-R1 titers, confirming its regulatory dominance [6] [9].
Table 3: Regulatory Genes Modulating M-R1 Biosynthesis in P. vietnamensis
Gene Identifier | Gene Name | Function | Expression Fold-Change (PVF vs. PVV) | Response to MeJA |
---|---|---|---|---|
Pv_CYP716A47v2 | Cytochrome P450 716A47 | C-20 hydroxylation/epoxidation | 18.0x | Strong induction |
Pv_UGT94K4 | UDP-glycosyltransferase 94K4 | C-3 glucosylation | 9.5x | Moderate induction |
Pv_SQE2 | Squalene epoxidase 2 | Oxidosqualene synthesis | 3.2x | Weak induction |
Pv_MYC2 | Transcription factor MYC2 | Activates CYP716/UGT promoters | 6.8x | Strong induction |
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